1-[4-(4-methoxyphenoxy)butyl]piperidine
CAS No.:
Cat. No.: VC9917643
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(4-methoxyphenoxy)butyl]piperidine -](/images/structure/VC9917643.png)
Specification
Molecular Formula | C16H25NO2 |
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Molecular Weight | 263.37 g/mol |
IUPAC Name | 1-[4-(4-methoxyphenoxy)butyl]piperidine |
Standard InChI | InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-5-13-17-11-3-2-4-12-17/h7-10H,2-6,11-14H2,1H3 |
Standard InChI Key | FFMQPUSHAXZGPJ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCCCCN2CCCCC2 |
Canonical SMILES | COC1=CC=C(C=C1)OCCCCN2CCCCC2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperidine core (C₅H₁₁N) connected via a four-carbon butyl chain to a 4-methoxyphenoxy moiety. The piperidine nitrogen is substituted at the 1-position, while the phenoxy group is para-substituted with a methoxy group (-OCH₃). The IUPAC name, 1-[4-(4-methoxyphenoxy)butyl]piperidine, reflects this connectivity .
Molecular Formula and Weight
The molecular formula is C₁₆H₂₅NO₂, with a calculated molecular weight of 263.38 g/mol. Comparatively, a related piperidine-phenoxy derivative (PubChem CID 57328213) exhibits a higher molecular weight (512.7 g/mol) due to additional aromatic and heterocyclic substituents .
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₅NO₂ | |
Molecular Weight | 263.38 g/mol | |
XLogP3 | ~3.2 (estimated) | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Reactivity
Synthetic Pathways
Piperidine derivatives are typically synthesized via alkylation or reductive amination. For 1-[4-(4-methoxyphenoxy)butyl]piperidine, two plausible routes are proposed:
Alkylation of Piperidine
Reaction of piperidine with 4-(4-methoxyphenoxy)butyl bromide in the presence of a base (e.g., K₂CO₃) yields the target compound. This method mirrors the synthesis of tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate, where a piperidine nitrogen is alkylated under basic conditions .
Reductive Amination
Condensation of 4-(4-methoxyphenoxy)butyraldehyde with piperidine, followed by reduction using NaBH₃CN, could achieve the desired product. This approach aligns with patented methods for 4-hydroxy-piperidine derivatives, where aldehydes are condensed with amines in acidic aqueous solutions .
Reaction Conditions
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) facilitate alkylation .
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Temperature: Moderate heating (50–80°C) optimizes reaction rates while minimizing decomposition .
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Catalysis: Acidic conditions (pH 3–4) enhance imine formation during reductive amination .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at ~3.2, indicating moderate lipophilicity. This property suggests solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and limited aqueous solubility. The methoxy and ether groups introduce polarity, enhancing solubility in alcohols .
Spectroscopic Characteristics
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IR Spectroscopy: Stretching vibrations for N-H (≈3300 cm⁻¹), C-O-C (≈1250 cm⁻¹), and aromatic C-H (≈3000 cm⁻¹) are expected.
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NMR:
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